2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione
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Overview
Description
The compound "2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione" is a complex organic molecule that likely contains multiple heterocyclic structures, including an isoindoline-1,3-dione core, a pyrrolidine ring, and a benzo[d]oxazole moiety. These structural features are common in various synthetic organic compounds that exhibit a range of biological activities and are often used in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of complex organic molecules such as the one described often involves multi-step reactions, including the formation of heterocycles, which can be achieved through methods like cycloaddition reactions. For instance, the synthesis of spirocyclic 3-oxazolines can be achieved through 1,3-dipolar cycloaddition reactions, as demonstrated in the synthesis of spiro 3-oxazolines from benzonitrilio-2-propanide and 1,4-quinones . Similarly, the synthesis of benzo[1,4]thiazino isoindolinones involves a one-step reaction with a nucleophilic substitution followed by intramolecular cyclization . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of such a compound would be characterized by the presence of multiple rings, including an isoindoline ring system, which is a bicyclic structure composed of a benzene ring fused to a five-membered lactam ring. The benzo[d]oxazole moiety is another bicyclic system consisting of a benzene ring fused to an oxazole ring. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle. The overall molecular structure can be elucidated using techniques such as NMR spectroscopy, as shown in the characterization of a related compound, 2-(4-methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione .
Chemical Reactions Analysis
The compound may undergo various chemical reactions typical for its functional groups. For example, the isoindoline-1,3-dione moiety may participate in nucleophilic addition reactions due to the presence of the carbonyl group. The pyrrolidine ring could be involved in reactions typical for amines, such as alkylation or acylation. The benzo[d]oxazole part of the molecule may undergo electrophilic substitution reactions at the benzene ring. The synthesis of related compounds often involves reactions such as cyclopropanation of olefins , cycloaddition , and nucleophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and multiple rings would likely result in a compound with a relatively high melting point and possibly limited solubility in water. The compound's reactivity would be influenced by the presence of the lactam and oxazole rings, which can affect the electron distribution and thus the reactivity of the molecule. The compound's spectroscopic properties, such as NMR chemical shifts and coupling constants, would provide insight into its structure .
Scientific Research Applications
Complexation with Metals
Research on related compounds has explored their ability to form complexes with various metals. For example, studies on cobalt (II), nickel (II), copper (II), and zinc (II) complexes of derivatives of isoindoline-1,3-dione have been conducted to understand their physical-chemical characteristics and potential biological activity (D.Tamil Vendan et al., 2010). These studies contribute to the broader understanding of the coordination chemistry of such compounds and their possible applications in catalysis, materials science, and medicine.
Structural and Thermal Analysis
Further research has been directed towards synthesizing and characterizing structurally similar compounds, analyzing their crystal structure, thermal stability, and optical properties. For instance, the synthesis and characterization of "2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione," including its single crystal X-ray diffraction method, provide insights into its potential for non-linear optical (NLO) applications due to its good transparency in UV, visible, and NIR regions (K. Prathap et al., 2017).
Luminescence Monitoring
Another intriguing application is in the development of luminescence-based sensors or markers. A study on "2-(2-Diphenylphosphanylethyl)benzo[de]isoquinoline-1,3-dione" demonstrated its utility in monitoring cumulative exposure to oxygen, showcasing a novel application in quality control and preservation of oxidation-sensitive goods (Rozalia Shritz et al., 2015).
Anticonvulsant Properties
Investigations into the medicinal chemistry of pyrrolidine-2,5-dione derivatives, closely related to the compound , have highlighted their potential anticonvulsant properties. Research has focused on synthesizing a library of such compounds and evaluating their effectiveness in acute models of seizures, offering insights into new therapeutic avenues (Sabina Rybka et al., 2017).
Tyrosinase Inhibition and Antioxidant Activity
Further studies have examined the tyrosinase inhibition and antioxidant activities of derivatives, indicating their potential in addressing hyperpigmentation disorders and oxidative stress-related conditions (Li Yee Then et al., 2018).
Spectrophotometric Detection
A phthalimide-based chemosensor derived from related compounds has been developed for the selective spectrophotometric detection of Cu(II) ions in aqueous media, highlighting its application in environmental monitoring and chemical sensing (P. Patil et al., 2019).
Mechanism of Action
Target of Action
The compound’s primary targets would be identified through various experimental methods, such as binding assays or computational docking studies. For example, benzimidazole derivatives like Albendazole are known to target tubulin in helminth infections .
Mode of Action
The compound’s interaction with its targets would be studied. For instance, Albendazole inhibits tubulin polymerization, leading to loss of cytoplasmic microtubules .
Biochemical Pathways
The affected pathways and their downstream effects would be summarized. For example, disruption of microtubules by Albendazole leads to degenerative alterations in the tegument and intestinal cells of the worm .
Result of Action
The molecular and cellular effects of the compound’s action would be described. In the case of Albendazole, it leads to the immobilization of the worm .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-18-14-7-1-2-8-15(14)19(25)23(18)12-13-6-5-11-22(13)20-21-16-9-3-4-10-17(16)26-20/h1-4,7-10,13H,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFSIGAQYDMMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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